molecular formula C8H12N2 B1422765 1-(cyclopropylmethyl)-2-methyl-1H-imidazole CAS No. 1342433-69-5

1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Cat. No. B1422765
CAS RN: 1342433-69-5
M. Wt: 136.19 g/mol
InChI Key: DLYHDNUJIJBFPX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known synonyms or common names. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .

Scientific Research Applications

Crystal Structure Analysis and Bond Behavior

Research on imidazole derivatives like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole has revealed intricate details about their crystal structures and bond behavior. Studies show non-planar configurations in these molecules, highlighting the significance of π-electron delocalization within their structures. Such findings are crucial for understanding the physicochemical properties of imidazole compounds and their interactions with other molecules, potentially guiding the development of new materials or pharmaceuticals (Boechat et al., 2016).

Antifungal and Antimicrobial Applications

Imidazole derivatives have been explored for their antimicrobial and antifungal properties. For instance, compounds synthesized from 1H-imidazoles have shown promising biological activity against various pathogens. These compounds' structure-activity relationships offer insights into designing new therapeutics for infections (Wiglenda et al., 2005).

Conformational Studies for Receptor Agonism

The study of cyclopropane-based conformationally restricted analogues of histamine, derived from imidazole structures, has contributed to the development of selective agonists for histamine receptors. This research has implications for creating drugs with targeted therapeutic effects, minimizing side reactions (Kazuta et al., 2003).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This information is typically found in the compound’s Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, reactivity, and any precautions that should be taken when handling the compound .

properties

IUPAC Name

1-(cyclopropylmethyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-9-4-5-10(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYHDNUJIJBFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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